

A Spectroscopic Showdown: Distinguishing Secondary Amine Isomers

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Compound of Interest

Compound Name: *N*-Methyl-3-pentanamine

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For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides an objective, data-driven comparison of two common secondary amine isomers, Diethylamine and *N*-Methylpropylamine, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Secondary amines, characterized by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom, play a significant role as intermediates and structural motifs in a vast array of pharmaceuticals and agrochemicals. Their isomers, while possessing the same molecular formula ($C_4H_{11}N$ in this case), exhibit distinct physical and chemical properties stemming from their different structural arrangements. Differentiating these isomers is paramount for ensuring the purity, efficacy, and safety of the final products. This guide offers a comparative analysis of the spectroscopic data of Diethylamine and *N*-Methylpropylamine, providing clear, tabulated data and detailed experimental protocols to aid in their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for Diethylamine and *N*-Methylpropylamine.

Table 1: 1H and ^{13}C Nuclear Magnetic Resonance (NMR) Data

| Parameter | Diethylamine | N-Methylpropylamine |
|--|------------------------|-----------------------------|
| ¹ H NMR Chemical Shift (δ ppm) | | |
| N-H Proton | ~0.7-1.5 (broad s, 1H) | ~0.7-1.5 (broad s, 1H) |
| α-CH ₂ (adjacent to N) | ~2.5-2.7 (q, 4H) | ~2.2-2.4 (t, 2H) |
| β-CH ₃ | ~1.0-1.2 (t, 6H) | |
| N-CH ₃ | ~2.3-2.5 (s, 3H) | |
| β-CH ₂ | ~1.4-1.6 (sextet, 2H) | |
| γ-CH ₃ | ~0.8-1.0 (t, 3H) | |
| ¹³ C NMR Chemical Shift (δ ppm) | | |
| α-Carbon (adjacent to N) | ~44-46 | ~55-57 (N-CH ₂) |
| β-Carbon | ~15-17 | ~30-32 (N-CH ₃) |
| ~23-25 (β-CH ₂) | | |
| ~11-13 (γ-CH ₃) | | |

Table 2: Infrared (IR) Spectroscopy Data

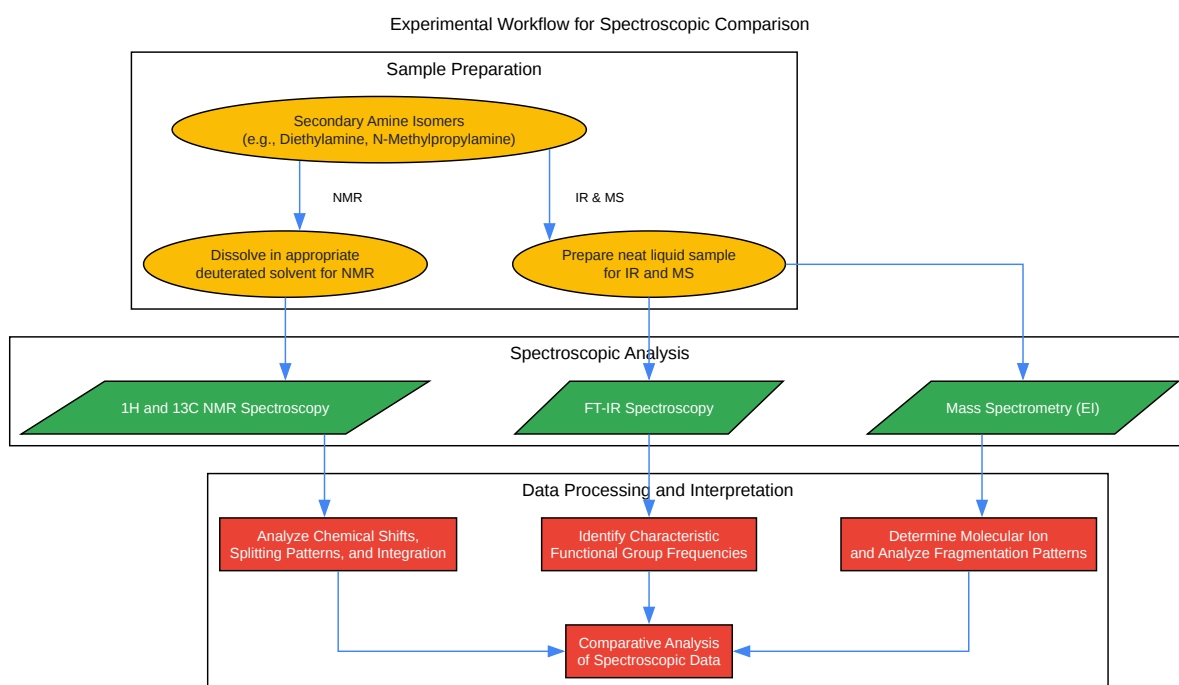
| Vibrational Mode | Diethylamine (cm ⁻¹) | N-Methylpropylamine (cm ⁻¹) |
|--------------------------------|--|---|
| N-H Stretch | ~3280-3350 (single, weak to medium)[1][2] | ~3300-3350 (single, weak to medium) |
| C-H Stretch (sp ³) | ~2850-2970 | ~2850-2970 |
| N-H Bend (Scissoring) | Not typically observed for secondary amines[1] | Not typically observed for secondary amines |
| C-N Stretch | ~1140-1190[1] | ~1120-1170 |
| N-H Wag | ~730 (broad)[1] | ~720-740 (broad) |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Diethylamine | N-Methylpropylamine |
|---------------------------------|---|---|
| Molecular Ion (M ⁺) | m/z 73 | m/z 73 |
| Major Fragment Ions (m/z) | 58 (Base Peak) | 58, 44 (Base Peak) |
| Fragmentation Pathway | α -cleavage: Loss of a methyl radical ($\bullet\text{CH}_3$) | α -cleavage: Loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$) or a methyl radical ($\bullet\text{CH}_3$) |

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of secondary amine isomers.



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